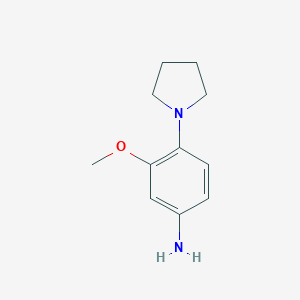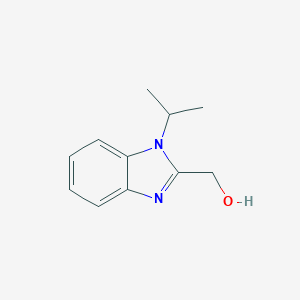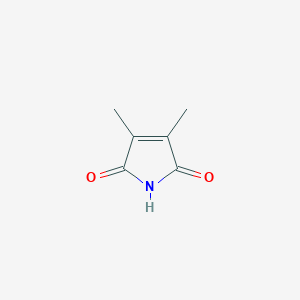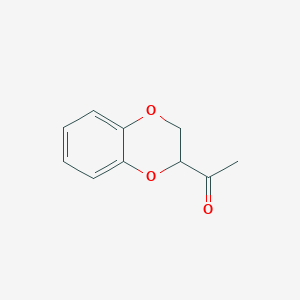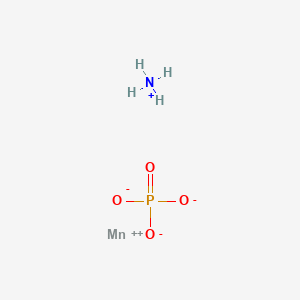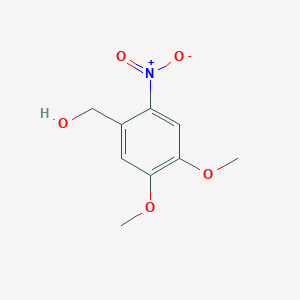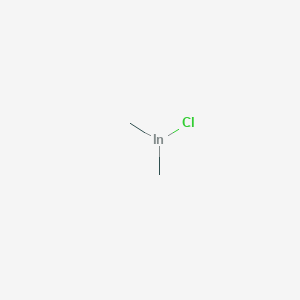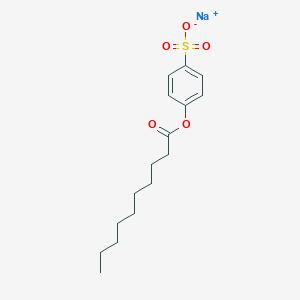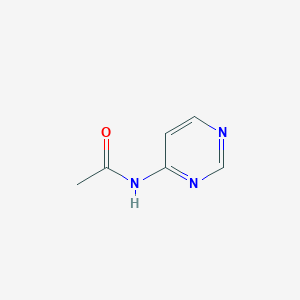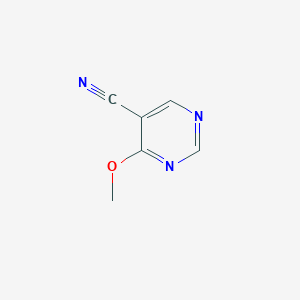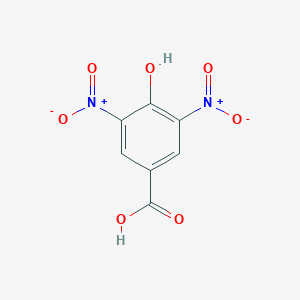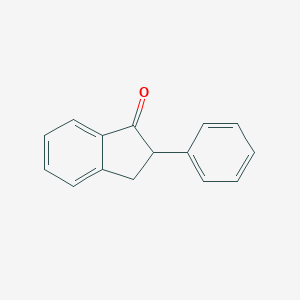
2-Phenyl-2,3-dihydro-1H-inden-1-one
Vue d'ensemble
Description
2-Phenyl-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C15H12O . It is also known by other names such as 2-phenyl-2,3-dihydroinden-1-one, 2-phenyl-1-indanone, and 1H-Inden-1-one, 2,3-dihydro-2-phenyl- .
Synthesis Analysis
The synthesis of 2-Phenyl-2,3-dihydro-1H-inden-1-one derivatives has been reported in the literature. For instance, a study describes the synthesis of 2,3-dihydro-1H-inden-1-one derivatives via Ni-catalyzed intramolecular hydroacylation .
Molecular Structure Analysis
The molecular structure of 2-Phenyl-2,3-dihydro-1H-inden-1-one consists of a phenyl group attached to a 2,3-dihydro-1H-inden-1-one moiety . The exact mass of the molecule is 208.088815002 g/mol .
Chemical Reactions Analysis
While specific chemical reactions involving 2-Phenyl-2,3-dihydro-1H-inden-1-one are not detailed in the retrieved sources, the compound’s derivatives have been synthesized via Ni-catalyzed intramolecular hydroacylation .
Physical And Chemical Properties Analysis
2-Phenyl-2,3-dihydro-1H-inden-1-one has a molecular weight of 208.25 g/mol. It has a XLogP3-AA value of 3.4, indicating its lipophilicity. The compound has no hydrogen bond donors and one hydrogen bond acceptor. Its topological polar surface area is 17.1 Ų .
Applications De Recherche Scientifique
Biological Potential of Indole Derivatives
Indole derivatives, which include 2-Phenyl-2,3-dihydro-1H-inden-1-one, have been found to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of biological activities has sparked interest among researchers to synthesize a variety of indole derivatives .
Antioxidant Agents
(E)-1-((2-Phenyl-3H-inden-1-yl)methylene)-4-substitutedthiosemicarbazides, a new class of antioxidant agents, were synthesized . These compounds exhibited better antioxidant activities, with (E)-1-((2-phenyl-3H-inden-1-yl)methylene)-4-p-tolylthiosemicarbazide (109) found to be the most potent compound .
Antimicrobial Activity
Indole derivatives, including 2-Phenyl-2,3-dihydro-1H-inden-1-one, have been synthesized and tested for their antimicrobial activity . The results of these studies could lead to the development of new antimicrobial agents.
Anticancer Activity
The synthesis of 2-[3/4-(2-substituted phenyl-2-oxoethoxy)benzylidene]-6-substituted-2,3-dihydro-1H-inden-1-one derivatives and the investigation of their anticancer activity were studied . These compounds could potentially be used in the treatment of various types of cancer.
Antileishmanial Efficacy
A series of uniquely functionalized 2,3,-dihydro-1H-pyyrolo [3,4-b]quinolin-1-one derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) . This research could lead to the development of new treatments for this disease.
Chemical Structure and Properties
2-Phenyl-2,3-dihydro-1H-inden-1-one is also known as 1-Indanone, α-Hydrindone, α-Indanone, Indan-1-one, Indanone, 1-Indone, Indanone- (1), 2,3-Dihydro-1H-inden-1-one, 2,3-Dihydro-1-indenone, and 2,3-Dihydro-1-indanone . It has a molecular weight of 132.1592 and its chemical structure is available for viewing .
Orientations Futures
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various biological targets .
Mode of Action
It’s known that the compound can undergo various chemical reactions, such as [5+2−2] decarbonylative cycloaddition . This suggests that it may interact with its targets through covalent bonding or other chemical interactions.
Biochemical Pathways
Compounds with similar structures have been found to influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
The compound’s molecular weight of 1321592 suggests that it may have favorable absorption and distribution characteristics.
Result of Action
Compounds with similar structures have been found to exert potent antibacterial action with broad-spectrum antibacterial activity . Some compounds were also found to have potent antifungal properties .
Action Environment
It’s known that the compound is susceptible to degradation under certain conditions .
Propriétés
IUPAC Name |
2-phenyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-15-13-9-5-4-8-12(13)10-14(15)11-6-2-1-3-7-11/h1-9,14H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLCRYNZYRSURW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C21)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10312469 | |
| Record name | 2-Phenyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10312469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-2,3-dihydro-1H-inden-1-one | |
CAS RN |
16619-12-8 | |
| Record name | 16619-12-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255087 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10312469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

